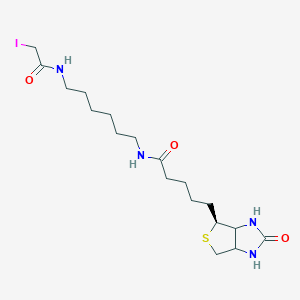
N-Iodoacetyl-N'-biotinylhexylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine is a biotinylated compound that is commonly used in biochemical and molecular biology research. This compound is particularly useful for labeling proteins and other biomolecules due to its ability to form stable covalent bonds with thiol groups. The biotin moiety allows for easy detection and purification using avidin or streptavidin-based systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine typically involves the reaction of biotin with iodoacetic acid and 1,6-hexanediamine. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Reaction with Iodoacetic Acid: The biotin-NHS ester is then reacted with iodoacetic acid to form biotinyl-iodoacetate.
Coupling with 1,6-Hexanediamine: Finally, the biotinyl-iodoacetate is coupled with 1,6-hexanediamine under basic conditions to yield N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine.
Industrial Production Methods
Industrial production of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine primarily undergoes substitution reactions due to the presence of the iodoacetyl group. This group is highly reactive towards nucleophiles, particularly thiol groups.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine, glutathione, and dithiothreitol.
Reaction Conditions: Reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure the thiol groups are in their reactive form.
Major Products
The major products formed from these reactions are biotinylated proteins or peptides, where the thiol group of the protein or peptide has formed a covalent bond with the iodoacetyl group of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine.
Scientific Research Applications
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine has a wide range of applications in scientific research:
Protein Labeling: It is used to label proteins with biotin, allowing for easy detection and purification using avidin or streptavidin-based systems.
Thiol Proteomics: The compound is used in thiol proteomics to study the redox state of proteins and identify reactive thiol groups.
Drug Delivery: It is used in the development of targeted drug delivery systems, where biotinylated drugs can be directed to specific cells or tissues using avidin or streptavidin.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules together for various applications in biotechnology and medicine.
Mechanism of Action
The mechanism of action of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine involves the formation of a covalent bond between the iodoacetyl group and thiol groups on proteins or other biomolecules. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules. The biotin moiety allows for subsequent detection and purification using avidin or streptavidin-based systems.
Comparison with Similar Compounds
Similar Compounds
N-Biotinyl-N’-(iodoacetyl)ethylenediamine: Similar in structure but with a shorter linker.
Biotinamidohexanoic acid N-hydroxysuccinimide ester: Another biotinylation reagent that reacts with primary amines instead of thiols.
Uniqueness
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine is unique due to its ability to specifically react with thiol groups, providing a stable and specific method for labeling proteins and other biomolecules. The 1,6-hexanediamine linker also provides flexibility and reduces steric hindrance, making it more effective in certain applications compared to shorter linkers.
Properties
Molecular Formula |
C18H31IN4O3S |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
N-[6-[(2-iodoacetyl)amino]hexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13?,14-,17?/m0/s1 |
InChI Key |
DNXDWMHPTVQBIP-UUCFBXCCSA-N |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















